2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide
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Overview
Description
2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide is a compound of significant interest in scientific research due to its unique physical, chemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with a halogenated pyridazine derivative.
Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the formation of the benzamide group through the reaction of the fluorinated mercaptopyridazine derivative with benzoyl chloride or a similar acylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The benzamide group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide can be compared with other similar compounds, such as:
3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide: Similar structure but with the fluorine atom at a different position, which may affect its reactivity and biological activity.
N-(6-mercaptopyridazin-3-yl)benzamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-chloro-N-(6-mercaptopyridazin-3-yl)benzamide: Contains a chlorine atom instead of fluorine, which may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in the combination of its fluorine atom, mercaptopyridazine moiety, and benzamide group, which together confer distinct chemical and biological properties that are valuable for various scientific research applications.
Properties
IUPAC Name |
2-fluoro-N-(6-sulfanylidene-1H-pyridazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3OS/c12-8-4-2-1-3-7(8)11(16)13-9-5-6-10(17)15-14-9/h1-6H,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDMRPQDBLYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NNC(=S)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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